7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hcl
Description
7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine HCl is a brominated derivative of the tetrahydropyrrolopyrazine scaffold, a bicyclic heterocycle comprising fused pyrrole and pyrazine rings. This compound is synthesized via bromination of pyrrolo[1,2-a]pyrazine precursors using reagents like N-bromosuccinimide (NBS), yielding regiospecific products (e.g., 7-bromo derivatives) in high yields . Enantioselective methods, such as Ir-catalyzed hydrogenation of pyrrolo[1,2-a]pyrazinium salts, enable asymmetric synthesis with up to 95% enantiomeric excess (ee), highlighting its accessibility for chiral applications .
For instance, AS-3201, a 7-bromo-substituted tetrahydropyrrolopyrazine, exhibits potent aldose reductase inhibitory activity (IC₅₀ = 33 nM) and has been evaluated for diabetic neuropathy . The bromine atom at position 7 enhances steric and electronic interactions with target enzymes, distinguishing it from analogs with alternate substitution patterns .
Properties
IUPAC Name |
7-bromo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c8-6-3-7-4-9-1-2-10(7)5-6;/h3,5,9H,1-2,4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPRNUUYBSRJAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C=C2CN1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hydrochloride typically involves the following steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate in dimethyl sulfoxide, to yield the desired pyrrolo[1,2-A]pyrazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-A]pyrazine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Scientific Research Applications
7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Biological Studies: The compound is used in studies to understand its biological activities and mechanisms of action.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules for various applications.
Mechanism of Action
The exact mechanism of action of 7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hydrochloride is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Positional Isomerism and Substituent Effects
The position of bromination significantly impacts biological activity and synthetic utility:
- 6-Bromo vs. 7-Bromo Derivatives: Bromination of pyrrolo[1,2-a]pyrazine (4a) with NBS yields 6-bromo (4j) or 6,7-dibromo (4k) derivatives, whereas bromination of 8a produces exclusively 7-bromo-8h . In kinase inhibition studies, 6-bromopyrrolo[1,2-a]pyrazine (17) demonstrated >400-fold selectivity over 5-HT3A receptors compared to the non-brominated parent compound (16), underscoring the role of bromine position in modulating receptor affinity .
- Spiro and Fused Derivatives : Spiro-fused analogs, such as AS-3201, incorporate a pyrrolidine-1,2',3,5'-tetrone moiety, enhancing aldose reductase inhibition by engaging hydrophobic pockets in the enzyme active site . In contrast, dibromo derivatives (e.g., 4k) lack comparable bioactivity, suggesting steric hindrance from multiple substituents may reduce efficacy .
Heterocyclic Scaffold Variations
- Pyrrolo[1,2-a]quinoxalines vs. Pyrrolo[1,2-a]pyrazines: Tetrahydropyrrolo[1,2-a]quinoxalines, which replace the pyrazine ring with a quinoxaline system, exhibit vascular smooth muscle relaxation but weaker antihypertensive effects compared to pyrrolopyrazines. For example, compound 10 (quinoxaline derivative) relaxed aortic muscle at EC₅₀ = 0.8 µM but showed minimal hypotensive activity in vivo .
- Imidazo[1,2-a]pyrazines : Imidazo-fused analogs (e.g., 3a, 4a) bind kinase hinge regions via hydrogen bonding (e.g., with Cys106), with pyridin-4-yl substituents enhancing potency (IC₅₀ = 0.12 µM for 3a) . These compounds lack the tetrahydropyrazine ring, reducing conformational flexibility compared to 7-bromo-tetrahydropyrrolopyrazines.
Biological Activity
7-Bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine hydrochloride (HCl) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
- IUPAC Name : 7-bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine HCl
- Molecular Formula : C7H7BrN2
- Molecular Weight : 215.05 g/mol
- CAS Number : 736990-40-2
Synthesis
The compound is synthesized through a multi-step process involving the bromination of tetrahydropyrrolo[1,2-A]pyrazine derivatives. The synthesis typically yields a high purity (>95%) product suitable for biological testing.
Antibacterial Activity
Research has demonstrated that compounds structurally related to 7-bromo-1,2,3,4-tetrahydropyrrolo[1,2-A]pyrazine exhibit significant antibacterial properties. A study highlighted the efficacy of related compounds against Gram-positive and Gram-negative bacteria, including ciprofloxacin-resistant strains of Streptococcus pneumoniae .
Table 1: Antibacterial Efficacy of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1b | Streptococcus pneumoniae | 0.5 µg/mL |
| Compound 1e | Escherichia coli | 1.0 µg/mL |
Cholinesterase Inhibition
The compound has also been studied for its potential as a cholinesterase inhibitor. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial in the context of neurodegenerative diseases like Alzheimer's. A related study indicated that pyrazine derivatives could inhibit these enzymes effectively .
Table 2: Cholinesterase Inhibition Activity
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| 7-Bromo derivative | 0.466 ± 0.121 | 1.89 ± 0.05 |
Case Study 1: Antimicrobial Resistance
In a clinical setting, a series of studies were conducted to evaluate the effectiveness of various pyrazine derivatives against drug-resistant bacterial strains. The results indicated that certain derivatives showed promising activity against resistant strains that are challenging to treat with conventional antibiotics .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective potential of pyrazine derivatives in animal models of Alzheimer's disease. The administration of these compounds resulted in improved cognitive function and reduced markers of neuroinflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
